9,9-dimethoxynonanoic Acid

Descripción

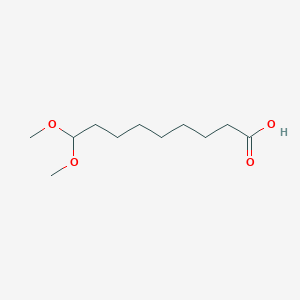

9,9-Dimethoxynonanoic acid is a methoxylated derivative of nonanoic acid (C₉H₁₈O₂) with methoxy (-OCH₃) groups at the ninth carbon position. It is synthesized through ozonolysis of oleic acid followed by reductive cleavage with dimethyl sulfide, yielding a dimethyl acetal intermediate . This compound is primarily utilized in lipidomics research for synthesizing oxidized lipid standards, such as cholesteryl esters and triacylglycerol (TAG) core aldehydes, which are critical for studying lipid oxidation pathways . Its methoxy groups enhance stability, making it suitable for derivatization and analytical applications in gas chromatography-mass spectrometry (GC-MS) .

Propiedades

Fórmula molecular |

C11H22O4 |

|---|---|

Peso molecular |

218.29 g/mol |

Nombre IUPAC |

9,9-dimethoxynonanoic acid |

InChI |

InChI=1S/C11H22O4/c1-14-11(15-2)9-7-5-3-4-6-8-10(12)13/h11H,3-9H2,1-2H3,(H,12,13) |

Clave InChI |

XDIISQHQFQMEIB-UHFFFAOYSA-N |

SMILES canónico |

COC(CCCCCCCC(=O)O)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 9,9-dimethoxynonanoico normalmente implica la esterificación del ácido nonanoico seguida de metoxilación. Un método común incluye la reacción del ácido nonanoico con metanol en presencia de un catalizador ácido para formar el éster metílico. Este éster se somete luego a metoxilación utilizando sulfato de dimetilo o metanol en presencia de una base como el metóxido de sodio.

Métodos de Producción Industrial: La producción industrial del ácido 9,9-dimethoxynonanoico puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas, como el control de temperatura y presión, puede mejorar la eficiencia del proceso de producción.

Tipos de Reacciones:

Oxidación: El ácido 9,9-dimethoxynonanoico puede sufrir reacciones de oxidación, lo que típicamente da como resultado la formación de ácidos carboxílicos o cetonas.

Reducción: La reducción de este compuesto puede conducir a la formación de alcoholes o alcanos, dependiendo de los reactivos y las condiciones utilizados.

Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.

Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base.

Productos Principales Formados:

Oxidación: Ácidos carboxílicos, cetonas.

Reducción: Alcoholes, alcanos.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Molecules

- 9,9-Dimethoxynonanoic acid serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions that yield different products such as 9,9-dimethoxynonanal and 9,9-dimethoxynonanone.

Catalysis

- The compound acts as a Bronsted acid, capable of donating protons to acceptors in biochemical reactions. This property makes it valuable in catalyzing reactions and influencing reaction pathways in organic synthesis.

Biological Applications

Metabolic Pathways

- Research indicates that this compound plays a role in metabolic pathways within various organisms. It has been studied for its potential effects on cellular processes and signaling pathways.

Therapeutic Potential

- Preliminary studies have suggested that this compound may possess therapeutic properties. Its unique structure may allow it to act as a biomarker in disease studies or as a candidate for drug development targeting specific metabolic pathways.

Medical Applications

Biomarker Studies

- The compound is being investigated for its potential as a biomarker in various diseases. Its presence and concentration might correlate with specific pathological conditions, making it an interesting subject for further research in clinical settings.

Therapeutic Research

- Ongoing research is exploring the therapeutic implications of this compound, particularly in relation to its anti-inflammatory and antioxidant properties. These investigations could lead to new treatment avenues for chronic diseases.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for synthesizing polymers and surfactants used in various applications.

Surfactant Development

- The compound's amphiphilic nature due to its fatty acid structure and methoxy groups allows it to be used in developing surfactants for cleaning products and emulsifiers in food and cosmetic industries.

Case Studies

- Synthesis Efficiency Study : A study demonstrated that using this compound as a precursor significantly improved the yield of complex organic compounds compared to traditional methods. The reaction conditions were optimized to enhance product purity and reduce by-products .

- Biological Activity Investigation : Research indicated that this compound exhibited notable anti-inflammatory effects in vitro. This finding supports its potential therapeutic applications in treating inflammatory diseases.

- Industrial Application Development : An industry case highlighted the use of this compound in developing novel surfactants that outperform conventional products in terms of stability and efficacy under varying conditions.

Mecanismo De Acción

El mecanismo por el cual el ácido 9,9-dimethoxynonanoico ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. Los grupos metoxi pueden influir en la afinidad de unión y la especificidad del compuesto, afectando las vías metabólicas y las reacciones bioquímicas. Por ejemplo, la presencia de grupos metoxi puede mejorar la lipofilia de la molécula, facilitando su interacción con las membranas lipídicas y las enzimas involucradas en el metabolismo de los ácidos grasos.

Compuestos Similares:

Ácido Nonanoico: El compuesto original, sin los grupos metoxi.

Ácido 9-Metoxinonanoico: Un compuesto similar con solo un grupo metoxi.

Ácido 9,9-Dimetoxidecanoico: Un compuesto homólogo con un carbono adicional en la cadena.

Unicidad: El ácido 9,9-dimethoxynonanoico es único debido a la presencia de dos grupos metoxi en la posición del noveno carbono, lo que altera significativamente sus propiedades químicas y reactividad en comparación con sus análogos. Esta modificación estructural puede mejorar su solubilidad, estabilidad e interacción con los objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variants of Nonanoic Acid

Key Differences :

- Reactivity: The methoxy groups in this compound confer greater chemical stability compared to the keto or hydroxyl groups in 9-oxo- and 9-hydroxynonanoic acids, which are prone to oxidation or dehydration .

- Analytical Utility: Deuterated variants (e.g., Nonanoic acid-9,9,9-d3) serve as internal standards in mass spectrometry, whereas this compound is used to prepare oxidized lipid derivatives .

Methoxylated Bicyclic and Aromatic Compounds

Key Differences :

- Functionality: Unlike this compound, these compounds lack a carboxylic acid group, limiting their use in lipid biochemistry.

Deuterated and Isotopologue Derivatives

Comparison with this compound:

- Synthesis Cost: Deuterated nonanoic acids (e.g., Nonanoic acid-d17, ¥46,200/g) are significantly costlier than this compound due to isotopic enrichment processes .

- Utility: Deuterated compounds are used for metabolic tracing, while this compound is tailored for synthesizing oxidized lipid standards .

Actividad Biológica

9,9-Dimethoxynonanoic acid is a fatty acid derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H22O4

- Molecular Weight : 218.29 g/mol

- CAS Number : 109-52-4

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- In vitro studies have demonstrated that fatty acids can exhibit antimicrobial properties. For instance, certain fatty acids inhibit the growth of both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, related compounds have shown significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory Effects

- Fatty acids are known to modulate inflammatory pathways. Research indicates that certain long-chain fatty acids can reduce the production of pro-inflammatory cytokines. A study highlighted that pentanoic acid derivatives could induce thymic stromal lymphopoietin (TSLP) production in keratinocytes, suggesting a potential pathway for anti-inflammatory action .

- Antioxidant Properties

The mechanisms through which this compound exerts its biological effects may include:

- Modulation of Cell Signaling Pathways : Fatty acids can influence signaling pathways such as the ROCK signaling pathway, which is involved in cellular responses to stress and inflammation .

- Interaction with Cell Membranes : The hydrophobic nature of fatty acids allows them to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular functions.

- Gene Expression Regulation : Fatty acids may impact gene expression related to inflammatory responses and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar fatty acids and their derivatives:

Q & A

Q. What are the established synthetic routes for 9,9-dimethoxynonanoic acid, and how are they optimized for purity?

The primary method involves ozonolysis of oleic acid followed by reductive cleavage with dimethyl sulfide, yielding this compound . Key steps include:

- Ozonolysis : Ozone is bubbled through oleic acid to cleave the double bond.

- Reduction : Dimethyl sulfide reduces the ozonide intermediate, forming the dimethoxy group.

- Purification : Silica gel chromatography or recrystallization in dichloromethane/hexane mixtures removes byproducts. Yield optimization (49–52%) requires strict control of reaction time and temperature .

Q. How is this compound characterized post-synthesis?

- GC-MS with Ammonia : The core aldehyde derivatives (e.g., cholesteryl esters) are analyzed via GC-MS using ammonia as the ionization gas, which enhances detection of molecular ions (e.g., [M-FA]+ fragments) .

- TLC with Additives : Thin-layer chromatography (TLC) on silica gel plates with borate (to suppress isomerization) or silver nitrate (to resolve saturated/unsaturated species) is used for preliminary separation .

Q. What are the common applications of this compound in lipidomics?

The compound serves as a precursor for synthesizing oxidized lipid standards, such as cholesteryl core aldehydes and triacylglycerol (TAG) oxidation products. These standards are critical for studying lipid peroxidation mechanisms in diseases like atherosclerosis .

Advanced Research Questions

Q. How can derivatization strategies improve the analytical detection of this compound derivatives?

Derivatization with dinitrophenylhydrazine (DNPH) enhances chromatographic resolution and mass spectral sensitivity by stabilizing aldehydes and introducing UV-active/electron-capturing groups. For GC-MS, trimethylsilyl (TMS) or tert-BDMS ethers reduce polarity, improving volatility .

Q. What challenges arise in synthesizing TAG core aldehydes from this compound, and how are they addressed?

- Coupling Efficiency : Condensation with glycerol requires N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane. Side reactions (e.g., dimerization) are minimized by slow reagent addition and low temperatures (0–4°C) .

- Byproduct Removal : Post-reduction with NaBH₄ or triphenylphosphine eliminates peroxides, while HPTLC with fluorescent dyes (e.g., primuline) isolates target fractions .

Q. How do contradictory GC-MS and NMR data for this compound derivatives arise, and how should they be resolved?

Discrepancies often stem from:

- Isomerization : Borate-free TLC plates may allow cis-trans isomerization, altering NMR signals.

- Derivatization Artifacts : Incomplete silylation in GC-MS prep can mask functional groups. Cross-validation via high-resolution MS (e.g., ESI-QTOF) and ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.5–10 ppm) is critical .

Q. What advanced separation techniques are recommended for complex oxolipid mixtures containing this compound derivatives?

- HPTLC-MALDI-MS : Combines high-performance TLC with matrix-assisted laser desorption ionization for spatially resolved lipid identification.

- GC×GC-TOF-MS : Two-dimensional gas chromatography coupled with time-of-flight MS resolves co-eluting isomers in oxidized lipid extracts .

Methodological Notes

- Synthetic Optimization : Monitor ozonolysis progress via FT-IR (loss of C=C stretch at 1650 cm⁻¹) and confirm dimethoxy group formation via ¹H NMR (singlet at δ 3.3 ppm for methoxy protons) .

- Analytical Best Practices : For EI-MS, use 70 eV ionization energy to balance fragmentation and molecular ion detection. For CI-MS, hydrogen carrier gas improves sensitivity for low-abundance species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.